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Compound of Interest

Compound Name:
5-Oxomorpholine-3-carboxylic

acid

CAS No.: 1367717-62-1

Cat. No.: B3321655

Get Quote

Introduction & Chemical Context
5-Oxomorpholine-3-carboxylic acid (also known as 3-morpholinecarboxylic acid, 5-oxo-) is a

cyclic constrained amino acid derivative. Structurally, it resembles a pyroglutamic acid

(PyroGlu) analogue where the C4 methylene is replaced by an ether oxygen. This substitution

alters the lipophilicity and hydrogen-bonding potential while maintaining a rigid lactam scaffold.

Key Structural Features[2][3][4][5]
Lactam Constraint: The nitrogen at position 4 is part of a cyclic amide (lactam). It is non-

nucleophilic under standard peptide coupling conditions.

Chirality: The molecule possesses a chiral center at C3. Preserving the stereochemical

integrity (typically S-configuration for natural amino acid mimicry) is the primary synthetic

challenge.

Acidity: The C3-carboxylic acid is electronically influenced by the adjacent electron-

withdrawing lactam nitrogen and the ether oxygen, making the C3-proton susceptible to

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b3321655#bc-rfq
https://www.benchchem.com/product/b3321655/docs?utm_src=pdf-body#application-note-peptide-coupling-conditions-using-5-oxomorpholine-3-carboxylic-acid-1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3321655?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


base-catalyzed abstraction and subsequent racemization.

Applications
N-Terminal Capping: Used to cap peptide chains, preventing exopeptidase degradation.

Turn Inducers: The rigid ring structure forces the peptide backbone into specific turn

geometries (e.g.,

-turns), useful in designing protein-protein interaction inhibitors.

Bioisostere: Acts as a hydrolytically stable isostere for Pyroglutamate or Proline residues.

Critical Challenges in Coupling
The primary difficulty when coupling 5-Oxomorpholine-3-carboxylic acid is racemization at

the C3 position.

Mechanism of Racemization: During activation of the carboxylic acid, the acidity of the

-proton (at C3) is enhanced. In the presence of tertiary amine bases (like DIEA or TEA),
enolization can occur, leading to loss of chiral purity.

Nucleophilicity: The lactam NH is a poor nucleophile. This molecule is almost exclusively

used as the acylating agent (coupling its COOH to an incoming amine). It cannot serve as

the amine component in a standard coupling reaction without ring opening or specialized N-

alkylation techniques.

Decision Matrix: Selecting the Right Protocol
Before starting, assess the complexity of your specific peptide sequence using the logic flow

below.
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Start: Coupling 5-Oxomorpholine-3-COOH

Is C3-Stereochemistry Critical?

Standard Protocol
(HATU/DIEA)

No (Racemic OK)

Is the Amine Sterically Hindered?

Yes (High Purity Needed)

Low-Racemization Protocol
(T3P or DIC/Oxyma)

No (Primary Amine)

Acid Chloride Method
(Ghosez Reagent)

Yes (N-Me, Bulky)

Click to download full resolution via product page

Figure 1: Decision matrix for selecting coupling conditions based on stereochemical and steric

requirements.

Experimental Protocols
Protocol A: Low-Racemization Coupling
(Recommended)
Reagents: T3P (Propylphosphonic anhydride), Pyridine or Sym-Collidine. Rationale: T3P is a

cyclic phosphonic anhydride that acts as a coupling reagent with very low epimerization rates.

It does not generate explosive byproducts (unlike HOBt) and the byproduct is water-soluble.

Step-by-Step Procedure:

Dissolution: Dissolve 1.0 equiv of 5-Oxomorpholine-3-carboxylic acid and 1.1 equiv of the

Amine component (peptide resin or free amine) in dry DMF or EtOAc.

Note: EtOAc is preferred for solution-phase synthesis to facilitate workup; DMF is required

for solid-phase.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b3321655/docs?utm_src=pdf-body-img#application-note-peptide-coupling-conditions-using-5-oxomorpholine-3-carboxylic-acid-1
https://www.benchchem.com/product/b3321655/docs?utm_src=pdf-body#application-note-peptide-coupling-conditions-using-5-oxomorpholine-3-carboxylic-acid-1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3321655?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Base Addition: Add 2.5–3.0 equiv of Sym-Collidine (2,4,6-trimethylpyridine).

Why Collidine? It is a weaker base than DIEA, significantly reducing the risk of

-proton abstraction (racemization) while sufficient to neutralize the acid.

Activation: Cool the mixture to 0°C. Add 1.5 equiv of T3P (50% w/w solution in EtOAc/DMF)

dropwise.

Reaction: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor by

LC-MS.

Workup (Solution Phase): Wash with water, 5% KHSO4, sat. NaHCO3, and brine. Dry over

MgSO4.

Protocol B: Standard High-Yield Coupling
Reagents: HATU, HOAt, DIEA. Rationale: HATU is extremely efficient for difficult couplings but

carries a higher risk of racemization if base concentration is too high.

Step-by-Step Procedure:

Pre-activation: Dissolve 1.0 equiv of 5-Oxomorpholine-3-carboxylic acid in dry DMF.

Reagent Addition: Add 0.95 equiv of HATU and 1.0 equiv of HOAt (optional, synergist).

Base: Add 2.0 equiv of DIEA (Diisopropylethylamine).

Critical: Minimize the pre-activation time. Do not let the activated ester sit for >2 minutes

before adding the amine.

Coupling: Immediately add the solution to 1.0–1.2 equiv of the Amine component.

Reaction: Stir for 1 hour at Room Temperature.

Protocol C: Difficult/Hindered Couplings (Ghosez
Reagent)
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Reagents: 1-Chloro-N,N,2-trimethylpropenylamine (Ghosez's Reagent). Rationale: Converts

the acid directly to the acid chloride under neutral conditions, avoiding the formation of reactive

O-acylisourea intermediates that can rearrange.

Step-by-Step Procedure:

Chlorination: Dissolve 1.0 equiv of the acid in dry DCM. Add 1.2 equiv of Ghosez's Reagent.

Stir at RT for 30 mins.[1][2][3]

Coupling: Add this solution to a mixture of the Amine (1.0 equiv) and Sym-Collidine (2.0

equiv) in DCM/DMF.

Reaction: Stir for 2–12 hours.

Analytical Data & Quality Control
To validate the coupling efficiency and stereochemical integrity, the following analytical

parameters should be monitored.

Parameter Method
Acceptance
Criteria

Notes

Purity RP-HPLC (C18) >95%
Monitor at 210/220 nm

(low UV absorbance).

Identity LC-MS (ESI+) [M+H]+ ± 0.4 Da
Lactam ring is stable

in ESI.

Chirality Chiral HPLC >98% ee

Column: Chiralpak

AD-H or OD-H. Mobile

Phase: Hexane/IPA.

Racemization
NMR (

H)
Single set of signals

Look for doubling of

the C3-H

doublet/multiplet.

Mechanistic Insight: The Racemization Pathway
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Understanding why racemization happens allows you to prevent it. The diagram below

illustrates the pathway you must avoid.

Native (S)-Acid

Planar Enolate
(Achiral Intermediate)

Deprotonation at C3
(Fast with strong base)

Base (DIEA)

Racemic Mixture
(R/S)-Product

Reprotonation/Coupling

Click to download full resolution via product page

Figure 2: Base-catalyzed racemization pathway of 5-oxomorpholine-3-carboxylic acid.

Prevention Strategy:

Avoid Excess Base: Never exceed 3 equivalents.

Use Weaker Bases: Collidine (pKa ~7.[4]4) is safer than DIEA (pKa ~10.5).

Fast Coupling: Use highly reactive reagents (T3P, HATU) to consume the activated ester

before it enolizes.

Troubleshooting Guide
Issue: Low Yield

Cause: Poor solubility of the lactam acid in DCM.

Solution: Switch to DMF or NMP. The lactam moiety is polar.

Cause: Steric hindrance at the amine N-terminus.

Solution: Use Protocol C (Acid Chloride) or elevate temperature to 40°C (risk of racemization

increases, so monitor closely).

Issue: Double Peaks in HPLC (Racemization)

Cause: Pre-activation time was too long.
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Solution: Mix acid and coupling reagent in the presence of the amine (in situ activation).

Cause: Base was too strong.

Solution: Switch from DIEA to Sym-Collidine or N-Methylmorpholine (NMM).

Issue: Side Reactions

Cause: Lactam ring opening (rare).

Solution: Avoid strong aqueous acids or bases during workup. Keep pH between 3 and 9.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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